

# resistance management strategies for SDHI fungicides Fluindapyr

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## Compound Focus: Fluindapyr

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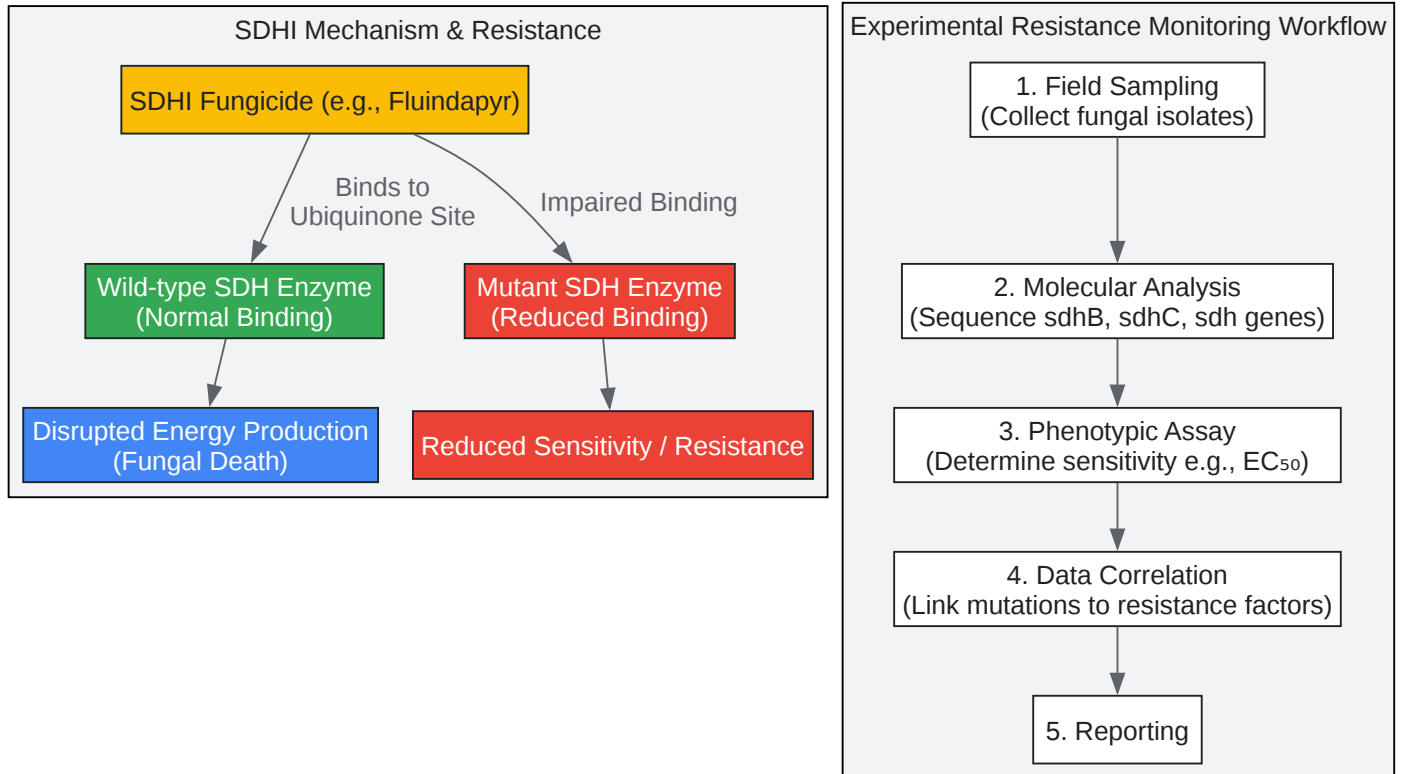
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## Understanding SDHI Resistance and Fluindapyr

- **What are SDHI fungicides and what is their mode of action?** SDHI (Succinate Dehydrogenase Inhibitor) fungicides target the succinate dehydrogenase (SDH) enzyme, also known as Complex II in the mitochondrial respiration chain. This enzyme is crucial for both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone binding site of the enzyme (formed by subunits B, C, and D), SDHIs disrupt cellular energy production (ATP synthesis) in fungal cells, leading to their death [1].
- **What is Fluindapyr and against which pathogens is it effective?** Fluindapyr is a novel, broad-spectrum fungicide within the SDHI class [2] [3]. It is effective against a range of destructive fungal diseases, including:
  - **Septoria spp.** [4] [5]
  - **Alternaria spp.** [4] [5]
  - **Cercospora spp.** [4] [5]
  - **Corynespora spp.** [4] [5]
  - **Various rusts, leaf spots, and powdery mildews** [6]
- **What is the core resistance mechanism for SDHI fungicides?** The primary mechanism of resistance involves target-site mutations in the genes encoding the SDH enzyme subunits (B, C, or D). These mutations alter the binding site, reducing the ability of the fungicide to bind effectively. This results in

reduced sensitivity and can lead to control failures [1]. The following diagram illustrates this mechanism and the experimental workflow for monitoring resistance.



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- **Does cross-resistance occur between Fluindapyr and other SDHIs? Yes.** SDHI fungicides are generally considered to be cross-resistant [1]. However, the patterns are complex. The degree of insensitivity (resistance factor) conferred by a specific mutation can vary significantly between different SDHI compounds, depending on their chemical structure and interaction with the target site [1]. For example, some studies have shown a lack of cross-resistance between **fluindapyr** and other SDHIs like boscalid in specific pathogens [1]. Therefore, resistance monitoring for **Fluindapyr** should not assume uniform cross-resistance patterns across all SDHIs.

## Resistance Management & Experimental Guidance

- **What are the key resistance management strategies for Fluindapyr?** FRAC (Fungicide Resistance Action Committee) classifies SDHIs as **medium-to-high risk** pathogens, making resistance management mandatory [1]. Core strategies include:
  - **Use in Mixtures:** Always combine **Fluindapyr** (FRAC Group 7) with fungicides from different, non-cross-resistant groups (e.g., FRAC Group 3 [DMI] and Group 11 [QoI]) [2] [3]. This is exemplified by commercial products like **Adastrio**, which combines **Fluindapyr** (Group 7) with flutriafol (Group 3) and azoxystrobin (Group 11) [2] [3].
  - **Limit Applications:** Adhere to a maximum number of SDHI applications per season (e.g., 1-2 applications) as per local guidelines and FRAC recommendations.
  - **Rotate Modes of Action:** Implement fungicide rotation programs using products with different modes of action throughout the growing season.
  - **Monitor Resistance:** Implement a regular program of field sampling, sensitivity monitoring, and molecular testing for known *sdh* mutations to track resistance development in pathogen populations [1].
- **What are the known mutations conferring resistance to SDHIs?** Target-site mutations conferring reduced sensitivity have been identified in all three subunits (B, C, D) of the SDH enzyme across various pathogens [1]. The table below summarizes key documented mutations.

Pathogen	Documented Mutations	Notes on Impact
<b>Alternaria alternata</b>	Mutations in subunits AaSDHC, AaSDHD [1]	Correlated with boscalid resistance.
<b>Alternaria solani</b>	Not specified in detail [1]	SDHI resistance prevalent and impacting field efficacy.
<b>Botrytis cinerea</b>	Various mutations in <i>sdhB</i> subunit [1]	Identified in isolates from apple, kiwi, strawberry, and grapes.
<b>Didymella bryoniae</b>	Not specified in detail [1]	Resistance to boscalid and penthiopyrad characterized.
<b>Corynespora cassicola</b>	Not specified in detail [1]	Boscalid-resistant isolates reported.

Pathogen	Documented Mutations	Notes on Impact
<b>Podospaera xanthii</b>	Not specified in detail [1]	Reduced sensitivity reported in the US and Japan.

*Note: This is not an exhaustive list. The effect of specific mutations on **Fluindapyr** sensitivity can vary by pathogen species and geographic location [1].*

- **What are the key considerations for designing resistance monitoring experiments?** When establishing a monitoring protocol, consider these factors derived from the search results:
  - **Baseline Sensitivity:** Establish a baseline sensitivity (e.g., EC<sub>50</sub> values) for **Fluindapyr** against key target pathogens from populations with no prior exposure.
  - **Molecular Assays:** Develop PCR-based assays to detect and quantify known resistance alleles (e.g., H257Y, P225L) in *sdhB*, *sdhC*, and *sdhD* genes relevant to your pathogen of interest [1].
  - **Resistance Factor (RF):** Calculate RF (EC<sub>50</sub> of resistant isolate / EC<sub>50</sub> of sensitive isolate) to quantify the shift in sensitivity.
  - **Cross-Resistance Screening:** In your in vitro assays, screen characterized isolates against multiple SDHs (including **Fluindapyr**, boscalid, etc.) to establish practical cross-resistance patterns for your local populations.

## Analytical & Ecotoxicological Data

For researchers involved in environmental and residue studies, the following data may be useful.

- **What are the main metabolites of Fluindapyr for residue studies?** **Fluindapyr** degrades into several primary metabolites that should be monitored in residue studies [4]:
  - 3-hydroxy-IR9792
  - 1-hydroxymethyl-N-desmethyl-IR9792
  - 1-carboxylate-IR9792
  - 1-hydroxymethyl-IR9792
  - desmethyl-IR9792-N1-glucoside
- **What ecotoxicological data is available for non-target organism risk assessment?** Recent research indicates potential toxic effects of **Fluindapyr** on non-target organisms like earthworms (*Eisenia fetida*), which are crucial for soil health [5].

- **Effects:** Chronic exposure resulted in oxidative stress, growth suppression, and reproductive inhibition in earthworms [5].
- **Persistence:** The study noted a decrease in **Fluindapyr** concentration in artificial soil to about 47.6% of the initial level by the end of a 28-day exposure period, indicating persistence and potential for bioaccumulation [5].

I hope this technically-oriented information provides a solid foundation for your support center. The field of fungicide resistance is dynamic, and continuous monitoring of new research from sources like FRAC is essential.

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